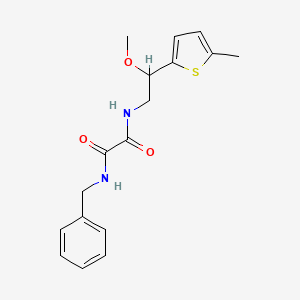

N1-benzyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide

Description

N1-Benzyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide is an oxalamide derivative characterized by a benzyl group at the N1 position and a 2-methoxy-2-(5-methylthiophen-2-yl)ethyl moiety at the N2 position. The compound’s design incorporates a thiophene ring, distinguishing it from pyridine-containing analogs, which may influence electronic properties, metabolic stability, and receptor binding.

Properties

IUPAC Name |

N-benzyl-N'-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-12-8-9-15(23-12)14(22-2)11-19-17(21)16(20)18-10-13-6-4-3-5-7-13/h3-9,14H,10-11H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXGLTXHPMELOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide typically involves multiple steps. One common method includes the reaction of benzylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and thiophene moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N1-benzyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The target compound’s key structural elements are compared to similar oxalamides in Table 1 :

Key Observations :

- N1 Substituents : The target compound’s unsubstituted benzyl group contrasts with dimethoxybenzyl groups in S336 and S5454. Methoxy groups enhance electron density and may improve receptor binding but reduce metabolic stability due to steric hindrance .

- N2 Substituents : The thiophene ring in the target compound replaces pyridine in analogs. Thiophene’s sulfur atom may alter π-π stacking interactions and redox metabolism compared to pyridine’s nitrogen .

- Methoxy Group: The 2-methoxy group in the ethyl chain of the target compound could enhance solubility relative to non-polar analogs .

Physicochemical Properties

- Melting Points : While the target compound’s melting point is unreported, analogs with aromatic N1 groups (e.g., 2-thioxoacetamide derivatives in ) exhibit melting points between 147–207°C, suggesting similar thermal stability .

- Solubility : The methoxy group in the ethyl chain may improve aqueous solubility relative to purely hydrophobic analogs like S336 .

Biological Activity

N1-benzyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide is a complex chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and various applications in scientific research.

Chemical Structure and Synthesis

The compound features a unique structure characterized by the presence of benzyl, methoxy, and thiophene groups. The synthesis typically involves multiple steps, starting with the reaction of benzylamine with oxalyl chloride to create an intermediate. This is followed by a reaction with 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine under controlled conditions to yield the final product.

Key Synthetic Steps:

- Formation of Intermediate:

- React benzylamine with oxalyl chloride.

- Final Product Synthesis:

- React the intermediate with 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine.

Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have indicated that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated:

- IC50 Value: 25 µM

- Mechanism: Induction of apoptosis via caspase activation.

The biological activity of this compound is believed to involve interactions with specific molecular targets. It may inhibit certain enzymes or receptors that are critical for microbial growth or cancer cell survival.

Potential Mechanisms Include:

- Enzyme inhibition affecting metabolic pathways.

- Modulation of receptor activity leading to altered signaling cascades.

Applications in Research

This compound is utilized not only in microbiological and oncological studies but also as a reagent in organic synthesis. Its unique chemical properties make it a valuable building block for developing more complex molecules.

Research Applications:

- Organic Synthesis: Used as a reagent for creating novel compounds.

- Pharmaceutical Development: Investigated for potential therapeutic uses in infectious diseases and cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.